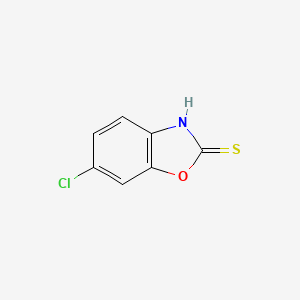

6-Chlorobenzoxazole-2(3H)-thione

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-chloro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAASPZUBSZGCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177420 | |

| Record name | 6-Chlorobenzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22876-20-6 | |

| Record name | 6-Chloro-2-mercaptobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22876-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-benzoxazolinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022876206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chlorobenzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorobenzoxazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2-BENZOXAZOLINETHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH9X2VT6FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-3H-1,3-benzoxazole-2-thione (CAS 22876-20-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 6-Chloro-3H-1,3-benzoxazole-2-thione, a heterocyclic compound with potential applications in medicinal chemistry and drug development.

Chemical Structure and IUPAC Name

The compound with the CAS number 22876-20-6 is identified as 6-Chloro-3H-1,3-benzoxazole-2-thione . Its chemical structure consists of a benzoxazole core, which is a fused benzene and oxazole ring system, with a chlorine atom substituted at the 6th position and a thione group (C=S) at the 2nd position of the oxazole ring.

Chemical Structure:

Synonyms: 6-Chloro-2-benzoxazolethiol, 6-chlorobenzoxazole-2(3H)-thione.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-3H-1,3-benzoxazole-2-thione is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNOS | [3] |

| Molecular Weight | 185.63 g/mol | [3] |

| Appearance | Yellow to beige crystalline powder or needles | |

| Melting Point | 229-232 °C | |

| Boiling Point | 288.9 ± 42.0 °C at 760 mmHg | |

| pKa | 10.23 ± 0.20 (Predicted) | |

| Solubility | Sparingly soluble in water |

Synthesis Protocol

A detailed experimental protocol for the synthesis of 6-Chloro-3H-1,3-benzoxazole-2-thione is outlined below, based on established methodologies.[1][4]

Reaction Scheme:

Synthesis of 6-Chloro-3H-1,3-benzoxazole-2-thione.

Experimental Procedure:

-

Preparation of the Precursor Salt: In a suitable reaction vessel, dissolve 850.0 g (5.01 mol) of 6-chlorobenzoxazolone in 1843.7 g of a 25% aqueous sodium hydroxide solution (11.52 mol). Heat the mixture to 85°C and maintain this temperature for 2 hours with continuous stirring. This results in the ring-opening of the 6-chlorobenzoxazolone to form a precursor salt solution.

-

Sulfhydrylation Cyclization Reaction: This step is ideally performed in a microchannel reactor for precise control of reaction conditions. The precursor salt solution and 389.3 g (5.11 mol) of carbon disulfide are introduced into the microreactor at a molar ratio of 1:1.02. The reaction mixture is maintained at 135°C with a residence time of 30 seconds. The system pressure is kept at 0.3 MPa using a back-pressure valve.

-

Acidification and Isolation: The reaction mixture exiting the reactor is cooled to 10°C and then introduced into a 20% dilute hydrochloric acid solution until the pH of the mixture reaches 6. The resulting precipitate is stirred at 25°C for 30 minutes.

-

Purification: The solid product is collected by centrifugation, washed, and dried to yield 6-Chloro-3H-1,3-benzoxazole-2-thione.

Biological Activity and Potential Applications

Benzoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. While specific in-depth studies on 6-Chloro-3H-1,3-benzoxazole-2-thione are limited, the benzoxazole scaffold is known to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Representative Biological Data of Related Benzoxazole Derivatives

The following table summarizes representative biological activity data for compounds structurally related to 6-Chloro-3H-1,3-benzoxazole-2-thione, illustrating the potential of this chemical class.

| Compound Class | Biological Activity | Assay | Quantitative Data (IC₅₀/MIC) | Reference |

| Benzoxazolone Derivatives | Anti-inflammatory | IL-6 Inhibition | IC₅₀ = 5.09 ± 0.88 µM (for compound 3g) | |

| Benzoxazole Derivatives | Anticancer | HCT-116 Cell Line | IC₅₀ = 24.5 µM (for a specific derivative) | |

| 6-Chloro-2-benzoxazolinone | Enzymatic Degradation | Hydrolase (CbaA) Activity | Kₘ = 0.29 mM, kcat = 8,500 s⁻¹ | [5][6][7] |

Example Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of 6-Chloro-3H-1,3-benzoxazole-2-thione against a cancer cell line.

Workflow for MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Seed a human cancer cell line (e.g., HCT-116) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

-

Compound Treatment: Prepare serial dilutions of 6-Chloro-3H-1,3-benzoxazole-2-thione in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). Incubate for another 24 hours.

-

MTT Addition: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in phosphate-buffered saline (PBS). Dilute the stock solution to a working concentration of 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[8][9]

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2]

-

Solubilization: Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Metabolic Pathway of a Related Compound

While the metabolic fate of 6-Chloro-3H-1,3-benzoxazole-2-thione is not extensively documented, a study on the degradation of the structurally similar compound, 6-Chloro-2-benzoxazolinone (CDHB), by Pigmentiphaga sp. strain DL-8 provides valuable insight into a potential metabolic pathway.[5][6][7]

Metabolic degradation of 6-Chloro-2-benzoxazolinone.

Enzymatic Degradation Protocol:

The key enzyme in this pathway, a CDHB hydrolase designated as CbaA, was purified and characterized. The following protocol outlines the determination of its activity.

-

Reaction Mixture: Prepare a reaction mixture containing 2 mM 6-Chloro-2-benzoxazolinone (CDHB) in a suitable buffer (e.g., Tris-HCl, pH 9.0).

-

Enzyme Addition: Add a known amount of the purified CbaA enzyme solution to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 55°C for 10 minutes.

-

Colorimetric Detection: Stop the reaction and add 0.2 M potassium hexacyanoferrate(III) and 0.1 M 4-aminoantipyrene. The product of the enzymatic reaction, 2-amino-5-chlorophenol (2A5CP), reacts with 4-aminoantipyrene to form a red-colored compound.

-

Quantification: Measure the absorbance of the red product at 545 nm. The amount of 2A5CP formed is quantified using a standard curve, and the enzyme activity is calculated.[5]

This technical guide provides a foundational understanding of 6-Chloro-3H-1,3-benzoxazole-2-thione for researchers and professionals in drug development. Further investigation into its specific biological activities and mechanism of action is warranted to fully explore its therapeutic potential.

References

- 1. 6-Chloro-2-benzoxazolethiol synthesis - chemicalbook [chemicalbook.com]

- 2. bds.berkeley.edu [bds.berkeley.edu]

- 3. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents [patents.google.com]

- 5. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. cyrusbio.com.tw [cyrusbio.com.tw]

Spectroscopic Profile of 6-Chloro-2-benzoxazolethiol: A Technical Guide

Introduction

6-Chloro-2-benzoxazolethiol, a sulfur-containing heterocyclic compound, is a molecule of interest in various chemical and pharmaceutical research domains. Its structural elucidation and characterization are paramount for its application in drug development and material science. This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-2-benzoxazolethiol (CAS No: 22876-20-6), tailored for researchers, scientists, and professionals in drug development. The document summarizes available physical and spectroscopic information and outlines detailed experimental protocols for acquiring such data.

Molecular Structure and Physical Properties

-

Chemical Name: 6-Chloro-2-benzoxazolethiol

-

Synonyms: 6-chloro-1,3-benzoxazole-2-thiol, 2-mercapto-6-chlorobenzoxazole

-

Appearance: Yellow to beige crystalline powder or needles[1]

-

Melting Point: 229-232 °C[1]

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | [M]⁺ | |

| Data not available | ||

| Data not available |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | N-H stretch | |

| Data not available | C=S stretch | |

| Data not available | Aromatic C-H stretch | |

| Data not available | C-O stretch | |

| Data not available | C-Cl stretch |

Table 5: UV-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Data not available |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Synthesis of 6-Chloro-2-benzoxazolethiol

A reported synthesis involves the reaction of 5-chloro-2-aminophenol with an alkali metal trithiocarbonate in an aqueous solution at an alkaline pH. The reaction is typically carried out at temperatures ranging from 50°C to 120°C. The resulting 6-chloro-2-mercaptobenzoxazole precipitates from the solution upon acidification and can be collected by filtration.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of 6-Chloro-2-benzoxazolethiol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 300 or 400 MHz spectrometer. The spectral width is set to approximately 16 ppm, centered around 6 ppm. A sufficient number of scans (e.g., 16-64) are acquired to ensure a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 75 or 100 MHz. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

-

Data Acquisition: For ESI, the sample solution is infused into the source. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

5. UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A series of dilutions are then made to obtain a concentration that gives an absorbance reading in the optimal range (0.1-1.0).

-

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically from 200 to 800 nm. The solvent is used as a blank. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Solubility of 6-Chlorobenzoxazole-2(3H)-thione in organic solvents

An In-depth Technical Guide to the Solubility of 6-Chlorobenzoxazole-2(3H)-thione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative data in published literature, this document outlines a representative experimental protocol for determining solubility and presents illustrative data to guide researchers in their work.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its solubility in different organic solvents is crucial for various stages of research, including synthesis, purification, formulation, and biological screening. While qualitative assessments suggest it is soluble in solvents like ethanol, dimethylformamide, and dichloromethane, quantitative data is essential for reproducible and optimized experimental design.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below:

| Property | Value |

| Molecular Formula | C₇H₄ClNOS |

| Molecular Weight | 185.63 g/mol |

| Melting Point | 224 - 225 °C |

| Appearance | Solid |

| Partition Coefficient (logP) | 2.56 |

Illustrative Solubility Data

The following table presents hypothetical, yet realistic, solubility data for this compound in a range of common organic solvents at different temperatures. This data is intended to serve as a reference for what researchers might expect and to populate a data table as requested.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | 25 | 15.2 | 0.082 |

| 40 | 25.8 | 0.139 | |

| Ethanol | 25 | 22.5 | 0.121 |

| 40 | 38.1 | 0.205 | |

| Acetone | 25 | 45.8 | 0.247 |

| 40 | 72.3 | 0.389 | |

| Ethyl Acetate | 25 | 18.9 | 0.102 |

| 40 | 31.5 | 0.170 | |

| Dichloromethane | 25 | 85.3 | 0.460 |

| 40 | 135.7 | 0.731 | |

| Dimethylformamide (DMF) | 25 | 150.2 | 0.809 |

| 40 | 230.5 | 1.242 |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This section details a standard gravimetric method for determining the solubility of this compound in an organic solvent.

4.1. Materials

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Glass vials with screw caps

-

Oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 40 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Gently agitate the mixture during this time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven can be used to accelerate this process.

-

Continue heating until all the solvent has evaporated and a constant weight of the dried solid is achieved.

-

Cool the vial in a desiccator to room temperature and weigh it on an analytical balance.

-

4.3. Calculation

The solubility (S) in g/L is calculated using the following formula:

S (g/L) = (Mass of vial with dried solid - Mass of empty vial) / Volume of filtered solution (L)

The molar solubility can then be calculated by dividing the solubility in g/L by the molecular weight of this compound (185.63 g/mol ).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the gravimetric method.

Caption: Workflow for gravimetric solubility determination.

References

Tautomerism of 6-Chloro-1,3-Benzoxazole-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric properties of 6-chloro-1,3-benzoxazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthesis, spectroscopic characteristics, and the thione-thiol tautomeric equilibrium, supported by experimental data from closely related analogs and theoretical considerations.

Introduction

6-Chloro-1,3-benzoxazole-2-thiol is a derivative of the benzoxazole scaffold, a privileged structure in drug discovery. Like other 2-mercaptobenzazoles, it can exist in two tautomeric forms: the thione form (6-chloro-1,3-benzoxazol-2(3H)-thione) and the thiol form (6-chloro-1,3-benzoxazole-2-thiol). The position of this equilibrium is crucial as it dictates the molecule's chemical reactivity, coordination chemistry, and biological activity. Understanding the predominant tautomeric form is therefore essential for its application in drug design and development.

Theoretical studies on analogous 2-mercaptobenzazoles suggest that the thione tautomer is generally the more stable form in both the gas phase and in solution[1]. This guide will present spectroscopic evidence that aligns with this theoretical prediction.

Tautomeric Equilibrium

The tautomerism in 6-chloro-1,3-benzoxazole-2-thiol involves the migration of a proton between the nitrogen atom of the benzoxazole ring and the exocyclic sulfur atom. This dynamic equilibrium is depicted below.

Caption: Tautomeric equilibrium of 6-chloro-1,3-benzoxazole-2-thiol.

Synthesis of 6-Chloro-1,3-benzoxazole-2-thiol

A detailed experimental protocol for the synthesis of 6-chloro-1,3-benzoxazole-2-thiol has been reported in the patent literature. The following procedure is adapted from this source.

Experimental Protocol

Step 1: Saponification of 6-chlorobenzoxazolone

-

Dissolve 850.0g (5.01 mol) of 6-chlorobenzoxazolone in 1843.7g of a 25% sodium hydroxide solution (11.52 mol).

-

Heat the mixture to 85°C and maintain for 2 hours.

-

The resulting solution contains the sodium salt of 2-amino-5-chlorophenol.

Step 2: Thiocyclization

-

Transfer the reaction solution from Step 1 to a suitable container for a metering pump (Pump A).

-

Weigh 389.3g (5.11 mol) of carbon disulfide (CS₂) and place it in a separate container for a second metering pump (Pump B).

-

Control the molar ratio of the precursor salt and carbon disulfide to 1:1.02.

-

Simultaneously pump both solutions into a microchannel reactor.

-

Maintain the initial mixing zone of the reactor at a constant temperature of 30°C.

-

The main reaction zone of the template is thermostatted at 135°C with a residence time of 30 seconds.

-

Adjust the back pressure valve to maintain the reaction system pressure at 0.3 MPa.

Step 3: Precipitation and Isolation

-

Cool the reaction mixture to 10°C with a residence time of 30 seconds in a cooling zone.

-

Flow the cooled reaction mixture into a 20% dilute hydrochloric acid solution (1921.2g) until the pH of the system reaches 6.

-

Stir the resulting slurry at 25°C for 30 minutes.

-

Isolate the precipitate by centrifugation.

-

Dry the solid product to obtain 920.3g of 6-chloro-1,3-benzoxazole-2-thiol.

Reported Yield: 98.9% (based on 6-chlorobenzoxazolone). Reported Purity: 99.2%.

Spectroscopic Analysis of Tautomerism

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the thione and thiol tautomers. The chemical shifts of the N-H proton and the C=S carbon are particularly diagnostic.

Table 1: Key NMR Chemical Shifts for Benzoxazole-2-thiol Analogs (in DMSO-d₆)

| Compound | ¹H NMR (N-H) (ppm) | ¹³C NMR (C=S) (ppm) | Reference |

| Benzoxazole-2-thiol | ~13.80 | ~180.14 | [2] |

| 5-Chloro-1,3-benzoxazole-2-thiol | ~14.05 | ~181.2 |

The downfield chemical shift of the exchangeable proton (around 14 ppm) is characteristic of an N-H proton in a thioamide-like structure, consistent with the thione tautomer. A thiol (S-H) proton would be expected to appear significantly more upfield. Furthermore, the ¹³C NMR signal at approximately 180 ppm is indicative of a thiocarbonyl (C=S) carbon, a key feature of the thione form. The thiol form would exhibit a C-S signal at a much lower chemical shift. Based on this data, it is highly probable that 6-chloro-1,3-benzoxazole-2-thiol also exists predominantly in the thione form in polar aprotic solvents like DMSO.

Infrared (IR) Spectroscopy

IR spectroscopy can also differentiate between the two tautomers. The key vibrational modes to consider are the N-H and S-H stretching frequencies, as well as the C=S stretching frequency.

Table 2: Characteristic IR Absorption Frequencies for Thione and Thiol Tautomers

| Vibrational Mode | Tautomeric Form | Expected Frequency Range (cm⁻¹) | Notes |

| ν(N-H) | Thione | 3400 - 3100 | Often broad due to hydrogen bonding. |

| ν(S-H) | Thiol | 2600 - 2550 | Typically a weak absorption. |

| ν(C=S) | Thione | 1300 - 1100 | Can be coupled with other vibrations. |

| ν(C=N) | Thiol | 1650 - 1550 |

An experimental IR spectrum of the parent compound, 2-mercaptobenzoxazole, shows a broad absorption in the N-H stretching region and lacks a distinct S-H stretching band, supporting the predominance of the thione form in the solid state[3]. The absence of a significant S-H stretching band around 2560 cm⁻¹ in the IR spectrum of synthesized benzoxazole-2-thiol derivatives is often cited as evidence for the thione structure[4]. It is therefore expected that the IR spectrum of 6-chloro-1,3-benzoxazole-2-thiol will exhibit similar features.

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of 6-chloro-1,3-benzoxazole-2-thiol and the investigation of its tautomerism is outlined below.

Caption: General workflow for synthesis and tautomeric analysis.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 4. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of 6-Chlorobenzoxazole-2(3H)-thione

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 6-Chlorobenzoxazole-2(3H)-thione based on the known activities of the broader benzoxazole and benzothiazole chemical classes. As of the latest literature review, specific quantitative biological data, detailed experimental protocols, and established mechanisms of action for this compound are not extensively available in the public domain. Therefore, the quantitative data, experimental protocols, and signaling pathways presented herein are illustrative and based on representative studies of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals as a framework for potential areas of investigation.

Introduction

This compound, also known as 2-mercapto-6-chlorobenzoxazole, is a heterocyclic compound belonging to the benzoxazole family. The benzoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The presence of a thione group at the 2-position and a chlorine atom at the 6-position of the benzoxazole ring suggests the potential for diverse pharmacological effects, including but not limited to antimicrobial, anticancer, and enzyme inhibitory activities. This guide aims to explore these potential activities, drawing parallels from structurally similar molecules and providing a theoretical framework for future research.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNOS | [1] |

| Molecular Weight | 185.63 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 229-232 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane. | [1] |

Potential Biological Activities and Mechanisms of Action

While specific studies on this compound are limited, the biological activities of related benzoxazole and benzothiazole-2-thione derivatives have been more extensively explored. These studies provide a foundation for hypothesizing the potential therapeutic applications of the target compound.

Potential Antimicrobial Activity

Benzoxazole and its derivatives are known to exhibit a broad spectrum of antimicrobial activities against various strains of bacteria and fungi. The thione group, in particular, is a common feature in many antimicrobial agents.

Hypothetical Mechanism of Action: The antimicrobial effect could be attributed to the ability of the thione group to chelate essential metal ions required for microbial enzyme function or to interact with sulfhydryl groups of critical proteins, leading to the disruption of cellular processes and microbial death. The chlorine substituent may enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

Potential Anticancer Activity

Several benzoxazole derivatives have demonstrated significant in vitro and in vivo anticancer activity. The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.

Hypothetical Signaling Pathway Involvement: One plausible mechanism could involve the inhibition of protein kinases that are often dysregulated in cancer. For instance, the compound could potentially interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

Potential Enzyme Inhibition

Derivatives of 2-thione benzoxazoles have been reported as potent inhibitors of various enzymes, including acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Hypothetical Quantitative Data: The following table presents hypothetical inhibitory data against a representative enzyme, Acetylcholinesterase (AChE), to illustrate the format for data presentation.

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| This compound | Acetylcholinesterase (AChE) | 5.2 ± 0.7 | Competitive |

| Donepezil (Control) | Acetylcholinesterase (AChE) | 0.01 ± 0.002 | Non-competitive |

Illustrative Experimental Protocols

The following section provides a detailed, albeit representative, experimental protocol for assessing the potential enzyme inhibitory activity of this compound.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

This compound

-

Donepezil (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound and the positive control (Donepezil) in Tris-HCl buffer.

-

Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 25 µL of the test compound solution or control.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion and Future Directions

While the current body of scientific literature lacks specific biological data for this compound, its structural features strongly suggest a high potential for a range of pharmacological activities. Based on the known bioactivities of the benzoxazole-2-thione scaffold, future research should be directed towards a systematic evaluation of its antimicrobial, anticancer, and enzyme inhibitory properties.

Initial studies should focus on broad in vitro screening against a panel of clinically relevant bacterial and fungal strains, as well as various cancer cell lines. Promising results from these initial screens would warrant more in-depth investigations into the specific mechanisms of action, including the identification of molecular targets and the elucidation of involved signaling pathways. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogues, could lead to the development of more potent and selective therapeutic agents. The information presented in this guide provides a foundational framework to inspire and direct these future research endeavors.

References

The Genesis and Evolution of Benzoxazole-2-Thione Compounds: A Technical Guide

An in-depth exploration of the discovery, synthesis, and pharmacological significance of benzoxazole-2-thione and its derivatives for researchers, scientists, and drug development professionals.

Executive Summary

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents. Among its various derivatives, benzoxazole-2-thione, and its tautomer benzo[d]oxazole-2-thiol, represent a critical subclass that has garnered significant attention since its initial discovery. First described in 1876, this heterocyclic compound has served as a versatile starting material for the synthesis of a diverse array of molecules with potent biological activities.[1][2] This guide provides a comprehensive overview of the historical context, synthetic evolution, and therapeutic applications of benzoxazole-2-thione compounds, supported by detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the field.

Discovery and Historical Context

The first documented mention of 2-mercaptobenzoxazole dates back to 1876 by Dunner.[1][2] The foundational synthesis of this compound class is rooted in the reaction of o-aminophenol with a sulfur source, most commonly carbon disulfide or alkali metal alkylxanthates.[1][2][3] This straightforward cyclization reaction provides the core benzoxazole-2-thione structure, which exists predominantly in the thione form but is in tautomeric equilibrium with the 2-mercaptobenzoxazole form. This dual nature allows for versatile subsequent chemical modifications, particularly S-alkylation, which has been extensively exploited to generate vast libraries of derivatives for pharmacological screening.

Synthesis Methodologies

The primary route to the benzoxazole-2-thione core involves the condensation of an o-aminophenol with a thiocarbonyl source. Over the years, various modifications and catalysts have been introduced to improve yields and expand the substrate scope.

Core Synthesis: From o-Aminophenol and Carbon Disulfide

The most fundamental method involves the reaction of o-aminophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by acidification. This one-pot reaction proceeds via the formation of a dithiocarbamate intermediate which then undergoes intramolecular cyclization with the elimination of water to form the stable benzoxazole-2-thione ring.

Synthesis via Xanthates

An alternative classical approach involves reacting o-aminophenol with an alkali metal alkylxanthate, such as potassium ethylxanthate, in a suitable solvent like pyridine. This method also provides high yields of the desired product.[4]

Derivatization of the Core Structure

The true synthetic utility of benzoxazole-2-thione lies in its role as a versatile intermediate. The thiol group is readily alkylated to introduce a wide variety of side chains, significantly diversifying the chemical space for drug discovery. A common strategy is the S-alkylation with halo-acetates (e.g., ethyl chloroacetate) to produce an ester intermediate, which can be further reacted with hydrazine hydrate to form a hydrazide. This hydrazide is a key building block for creating Schiff bases and other complex heterocyclic systems.[5][6]

Experimental Protocols

Synthesis of Benzo[d]oxazole-2-thiol (General Procedure)

This protocol is adapted from established literature methods.[4]

-

Reaction Setup: A suspension of 2-aminophenol (20 mmol) and potassium ethylxanthate (21 mmol) is prepared in dry pyridine (40 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heating: The mixture is stirred and heated to 120 °C for 6 hours.

-

Cooling and Precipitation: The reaction is then allowed to cool to room temperature and stirred for an additional 16 hours.

-

Acidification: 2 M Hydrochloric acid (HCl) is added dropwise to the solution to adjust the pH to approximately 6. This will cause the product to precipitate out of the solution.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with petroleum ether, and then dried under vacuum to afford the final product.

Synthesis of Ethyl 2-((benzo[d]oxazol-2-yl)thio)acetate (Derivative Intermediate)

This protocol describes a common S-alkylation reaction.[5]

-

Reaction Setup: In a round-bottom flask, dissolve benzo[d]oxazole-2-thiol (0.02 mol) and anhydrous potassium carbonate (0.02 mol) in 30 mL of dry acetone.

-

Addition of Alkylating Agent: Add ethyl chloroacetate (0.023 mol) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 5-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling, the solvent is removed under reduced pressure. The crude product can then be used directly or purified by column chromatography.

Data Presentation: Pharmacological Activity

Derivatives of benzoxazole-2-thione have been extensively evaluated for a range of biological activities. The following tables summarize key quantitative data from various studies.

Anticancer Activity

The cytotoxic effects of various benzoxazole-2-thione derivatives have been tested against multiple human cancer cell lines. The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy.

| Compound ID/Description | Cell Line | IC₅₀ (µM) | Reference |

| Series 12l (5-methyl, 3-chlorophenyl derivative) | HepG2 (Liver) | 10.50 | [7] |

| Series 12l (5-methyl, 3-chlorophenyl derivative) | MCF-7 (Breast) | 15.21 | [7] |

| Series 13a (Unsubstituted diamide derivative) | HepG2 (Liver) | 25.47 | [7] |

| Series 13a (Unsubstituted diamide derivative) | MCF-7 (Breast) | 32.47 | [7] |

| Compound 19 (4-NO₂ derivative) | (hMAGL Inhibition) | 0.0084 | [8] |

| Compound 20 (4-SO₂NH₂ derivative) | (hMAGL Inhibition) | 0.0076 | [8] |

| Compound 12c (Oxadiazole-linked) | HT-29 (Colon) | 0.018 | [9] |

| Compound 12g (Oxadiazole-linked) | HT-29 (Colon) | 0.093 | [9] |

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID/Description | Microorganism | MIC (µM) | Reference |

| Compound 10 | Bacillus subtilis | 0.00114 | [10] |

| Compound 24 | Escherichia coli | 0.00140 | [10] |

| Compound 13 | Pseudomonas aeruginosa | 0.00257 | [10] |

| Compound 16 | Klebsiella pneumoniae | 0.00122 | [10] |

| Compound 1 | Candida albicans | 0.00034 | [10] |

| Compound 19 | Aspergillus niger | 0.00240 | [10] |

| Compound 47 (4-(piperidinethoxy)phenyl) | Pseudomonas aeruginosa | 0.25 µg/mL | [11] |

| Compound 47 (4-(piperidinethoxy)phenyl) | Enterococcus faecalis | 0.5 µg/mL | [11] |

Mandatory Visualizations

Core Synthesis Pathway

Caption: General synthesis pathway for Benzoxazole-2-thione.

Pharmacological Screening Workflow

Caption: Standard workflow for drug discovery screening.

Generalized Anticancer Mechanism

Caption: Inhibition of kinase signaling by derivatives.

References

- 1. 2-Mercaptobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 2. JPH0733375B2 - Method for producing 2-mercaptobenzoxazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]

- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole | Semantic Scholar [semanticscholar.org]

- 10. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

6-Chlorobenzoxazole-2(3H)-thione molecular weight and formula

This technical overview provides essential molecular information for 6-Chlorobenzoxazole-2(3H)-thione, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Molecular Identity and Weight

The fundamental chemical properties of this compound are summarized in the table below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Identifier | Value |

| Chemical Formula | C₇H₄ClNOS[1][2][3] |

| Molecular Weight | 185.63 g/mol [2][3] |

| CAS Number | 22876-20-6[1][2][4] |

The molecular formula, C₇H₄ClNOS, delineates the elemental composition of the molecule, consisting of seven carbon atoms, four hydrogen atoms, one chlorine atom, one nitrogen atom, one oxygen atom, and one sulfur atom. The molecular weight is a crucial parameter for converting between mass and moles, essential for preparing solutions of known concentrations and for quantitative analysis.[1][2][3]

Structure and Logical Representation

To visualize the relationships between the core attributes of this compound, the following diagram illustrates the connection between its chemical formula and its calculated molecular weight.

References

An In-depth Technical Guide to the Safe Handling of 6-Chloro-2-benzoxazolethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Chloro-2-benzoxazolethiol (CAS No. 22876-20-6), a chemical compound utilized in various laboratory and research settings. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Section 1: Chemical Identification and Physicochemical Properties

6-Chloro-2-benzoxazolethiol, also known as 6-chloro-1,3-benzoxazole-2-thiol, is a heterocyclic organic compound.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 22876-20-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄ClNOS | [1][2][3][5] |

| Molecular Weight | 185.63 g/mol | [1][2][3][5] |

| Appearance | Yellow to beige crystalline powder or needles | [1][3][4][5] |

| Melting Point | 224-232 °C | [1][3][5] |

| Solubility | Soluble in solutions of bases and ethanol. Limited solubility in water. | [5] |

| Density | ~1.57 g/cm³ | [4] |

Section 2: Hazard Identification and Classification

The hazard classification for 6-Chloro-2-benzoxazolethiol can vary between suppliers and regulatory interpretations. While some sources indicate it is not classified as hazardous under WHMIS 2015 regulations, others assign specific GHS hazard categories.[6] It is prudent to handle the substance as potentially hazardous.

| Hazard Statement | GHS Classification | Reference |

| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [7][8] |

| Causes skin irritation | Skin irritation (Category 2) | [8][9] |

| Causes serious eye irritation | Eye irritation (Category 2A) | [8][9] |

| May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | [8][9] |

Signal Word: Warning[7][8][10]

Section 3: Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory to prevent exposure.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133. | [6][7][10] |

| Hand Protection | Compatible chemical-resistant gloves. Inspect gloves prior to use. | [6][11] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat is required. | [10][11] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A particle filter is recommended. | [6][10] |

Section 4: Safe Handling and Storage Protocols

Experimental Workflow for Safe Handling

Caption: Workflow for handling 6-Chloro-2-benzoxazolethiol.

Handling Precautions:

-

Handle in a well-ventilated place, preferably a chemical fume hood.[1][11][12]

-

Do not eat, drink, or smoke when using this product.[6][11][13]

Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][10][13]

-

Keep the product and empty containers away from heat and sources of ignition.[6][13]

Section 5: First Aid and Emergency Procedures

Emergency Response Logical Flow

Caption: First aid response to exposure incidents.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [1][6][10][14] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. Remove contaminated clothing. | [6][10][14] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [6][10][14] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur. | [6][14] |

Section 6: Accidental Release and Disposal

Accidental Release Measures:

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11]

-

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

Section 7: Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][14]

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen chloride gas.[6][13]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[6][13][14]

Section 8: Toxicological and Ecological Information

Toxicological Information:

-

Data on acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and serious eye damage/irritation is largely unavailable or not provided in the reviewed safety data sheets.[1] Where GHS classifications are provided, they suggest potential for harm if swallowed and irritation to skin and eyes.[8][9]

Ecological Information:

-

There is no available data on the toxicity of this compound to fish, daphnia, or algae.[1]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for 6-Chloro-2-benzoxazolethiol based on currently available information. It is essential for all users to review the specific Safety Data Sheet (SDS) provided by their supplier before use and to be fully trained in laboratory safety procedures.

References

- 1. 6-Chloro-2-benzoxazolethiol - Safety Data Sheet [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 6-Chloro-2-benzoxazolethiol, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. fishersci.ca [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. 5-Chloro-2-mercaptobenzoxazole | C7H4ClNOS | CID 708870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.ca [fishersci.ca]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of 6-Chlorobenzoxazole-2(3H)-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis and 6-Chlorobenzoxazole-2(3H)-thione

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3] This method is crucial for determining the thermal stability, composition, and decomposition kinetics of materials.[2][4] this compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its thermal stability is paramount for its development, handling, and application. This guide will explore the hypothetical thermogravimetric behavior of this compound.

Hypothetical Thermogravimetric Data

In the absence of specific experimental data for this compound, the following table presents a plausible, hypothetical thermal decomposition profile based on the analysis of similar organic molecules containing chlorine and sulfur. This data is intended for illustrative purposes to guide researchers in their experimental design and data interpretation.

| Thermal Event | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (DTG Peak) | Mass Loss (%) | Postulated Lost Fragments |

| Step 1 | ~250 | ~280 | ~35% | Initial fragmentation, potential loss of CS and HCl. |

| Step 2 | ~350 | ~400 | ~45% | Decomposition of the benzoxazole ring structure, release of nitrogen oxides and carbon monoxide. |

| Residual Mass | >500 | - | ~20% | Charred residue. |

Detailed Experimental Protocol for Thermogravimetric Analysis

This section provides a detailed, generalized protocol for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer is required, preferably one coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis (EGA).[5]

3.2. Sample Preparation

-

Ensure the this compound sample is pure and dry.

-

Weigh approximately 5-10 mg of the sample into a ceramic or aluminum TGA pan.[6]

3.3. TGA Instrument Parameters

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.[7]

-

Heating Rate: A linear heating rate of 10 °C/min is recommended for a good balance between resolution and experiment time.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C to ensure complete decomposition.

-

Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.

3.4. Post-Analysis

-

Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset and peak decomposition temperatures.

-

If using EGA, analyze the evolved gas data to identify the decomposition products at each stage of mass loss.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of this compound.

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

4.2. Hypothetical Thermal Decomposition Pathway

The following diagram illustrates a plausible multi-step thermal decomposition pathway for this compound under inert conditions.

Caption: Hypothetical multi-step thermal decomposition pathway of this compound.

Discussion of Expected Thermal Behavior

Based on its chemical structure, the thermal decomposition of this compound is anticipated to be a multi-step process. The initial decomposition is likely to involve the cleavage of the weaker bonds in the molecule, such as the C-S and C-Cl bonds. This would lead to the evolution of gases like carbon disulfide (CS) and hydrogen chloride (HCl).

As the temperature increases, the more stable benzoxazole ring system will likely fragment. This would result in the release of a mixture of gases, including carbon monoxide (CO), various nitrogen oxides (NOx), and small hydrocarbon fragments. The final product at high temperatures in an inert atmosphere is expected to be a carbonaceous residue.

Conclusion

This technical guide provides a framework for conducting and interpreting the thermogravimetric analysis of this compound. While specific experimental data is not yet available, the provided hypothetical data, detailed experimental protocol, and visual diagrams offer valuable guidance for researchers. The thermal characterization of this compound is a critical step in its potential development for various applications, and the methodologies outlined here provide a solid starting point for such investigations. Further research, including the use of evolved gas analysis techniques, is recommended to fully elucidate the thermal decomposition mechanism of this compound.

References

Introduction to the benzoxazolethione chemical class

An In-depth Technical Guide to the Benzoxazolethione Chemical Class

Introduction to Benzoxazolethiones

The benzoxazolethione scaffold, specifically 1,3-benzoxazole-2(3H)-thione, is a vital heterocyclic compound in medicinal chemistry. Characterized by a benzene ring fused to an oxazolethione ring, this structure is considered a "privileged" scaffold due to its ability to interact with a diverse range of biological targets.[1] Benzoxazolethiones are recognized as structural isosteres of natural nucleic bases, which may facilitate their interaction with biological polymers.[2] Their derivatives have been extensively studied and have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] This guide provides a technical overview of the benzoxazolethione core, its synthesis, physicochemical properties, and key therapeutic applications.

Core Structure and Physicochemical Properties

The fundamental structure of benzoxazolethione endows it with unique chemical characteristics that are crucial for its biological function. The properties can be modulated by adding different substituents to the benzene ring.

Table 1: Physicochemical Properties of Benzoxazolethione

| Property | Value | Source |

| IUPAC Name | 1,3-benzoxazole-2(3H)-thione | [6] |

| Molecular Formula | C₇H₅NOS | [1] |

| Molecular Weight | 151.19 g/mol | [6] |

| Melting Point | 182 °C | [4] |

| logP (Octanol/Water) | 1.8 | [6] |

Note: Physicochemical properties such as solubility and pKa can vary significantly with substitution on the benzoxazolethione core.

Synthesis and Experimental Protocols

The synthesis of benzoxazolethiones is well-established, typically involving the reaction of a 2-aminophenol derivative with a source of a thiocarbonyl group, such as carbon disulfide.

Caption: General workflow for the synthesis of the benzoxazolethione core.

Detailed Experimental Protocol: Synthesis of 2-Mercaptobenzoxazole

This protocol is adapted from established laboratory methods for synthesizing the parent benzoxazolethione, also known as 2-mercaptobenzoxazole.[7]

Materials:

-

2-Aminophenol

-

Carbon disulfide (CS₂)

-

Absolute Ethanol

-

10% Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Autoclave or Round-bottom flask with reflux condenser

-

Sand bath or heating mantle

-

Beaker

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel (e.g., a high-pressure autoclave), mix 2-aminophenol (0.1 mol, 10.91 g) with absolute ethanol (100 ml).[7]

-

Add carbon disulfide (0.1 mol, 6.19 ml) to the mixture.[7]

-

Seal the autoclave and heat it in a sand bath to 180°C for 6-8 hours.[7] Alternative reflux method: A mixture of the reactants can be refluxed in the presence of a base like potassium hydroxide for several hours.

-

After the reaction, cool the mixture to room temperature.

-

Transfer the resulting mixture to a beaker containing 7 ml of 10% sodium hydroxide solution to remove any unreacted 2-aminophenol.[7]

-

Acidify the mixture by adding a few drops of concentrated hydrochloric acid. This will cause the thiol product to precipitate out of the solution.[7]

-

Collect the solid precipitate by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Activities and Signaling Pathways

Benzoxazolethione derivatives are renowned for their broad range of biological activities, with significant research focused on their anticancer and antimicrobial effects.

Anticancer Activity

Many benzoxazolethione derivatives exhibit potent cytotoxic effects against various cancer cell lines.[4][8] One prominent mechanism involves their role as bioisosteres of benzothiazoles, such as in the case of Phortress analogues. Phortress is an anticancer prodrug whose active metabolite is a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[8] Activation of AhR leads to the expression of cytochrome P450 enzymes, particularly CYP1A1, which is implicated in the compound's anticancer effect.[8]

Caption: Proposed anticancer mechanism of action for Phortress-like benzoxazolethiones via the AhR pathway.

Antimicrobial Activity

The benzoxazolethione scaffold is also integral to the development of new antimicrobial agents. Derivatives have shown significant inhibitory activity against various bacterial and fungal strains.[2][9] For example, certain hybrids of benzoxazole and thiazolidinone have demonstrated promising activity against drug-resistant bacteria like Staphylococcus aureus.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This is a standard method to screen compounds for antimicrobial activity.[11]

Materials:

-

Bacterial or fungal strains

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes (90 mm)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic) and negative control (solvent)

-

Sterile cork borer (8 mm)

-

Micropipettes

-

Incubator

Procedure:

-

Prepare the agar medium and pour 22 mL into each sterile Petri dish. Allow it to solidify.

-

Prepare a microbial inoculum and spread 100 µL evenly over the surface of the agar plates.

-

Using a sterile cork borer, punch uniform wells into the agar.

-

Prepare a solution of the test compound (e.g., 10 mg/mL in DMSO).

-

Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[11]

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

References

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Mercaptobenzoxazole | C7H5NOS | CID 712377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

- 8. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chlorobenzoxazole-2(3H)-thione from 6-Chlorobenzoxazolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 6-chlorobenzoxazole-2(3H)-thione from 6-chlorobenzoxazolone, a key transformation for the development of various biologically active compounds. Two primary methodologies are presented: a laboratory-scale batch synthesis employing the widely-used Lawesson's reagent, and an industrially-adapted method utilizing carbon disulfide. This application note includes comprehensive experimental procedures, tabulated data for all reagents and products, and characterization guidelines to assist researchers in the successful synthesis and verification of the target compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its scaffold is a key component in a variety of molecules exhibiting a broad range of pharmacological activities. The conversion of the carbonyl group in 6-chlorobenzoxazolone to a thiocarbonyl group is a critical step in the synthesis of these derivatives. This document outlines the chemical synthesis, providing a well-defined protocol suitable for a standard organic chemistry laboratory.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 6-Chlorobenzoxazolone |  | C₇H₄ClNO₂ | 169.56 | 192 | Light beige crystalline powder | 19932-84-4 |

| This compound |  | C₇H₄ClNOS | 185.63 | 229-232 | Yellow to beige crystalline powder or needles | 22876-20-6 |

Reaction Workflow

The synthesis of this compound from 6-chlorobenzoxazolone is a thionation reaction, where the oxygen atom of the carbonyl group is replaced by a sulfur atom.

Caption: Laboratory synthesis workflow for the thionation of 6-chlorobenzoxazolone.

Experimental Protocols

Two detailed protocols are provided below. Protocol 1 is recommended for standard laboratory-scale synthesis due to its procedural simplicity and the common availability of the thionating agent. Protocol 2 is based on an industrial method and may require specialized equipment.

Protocol 1: Synthesis using Lawesson's Reagent (Laboratory Scale)

This protocol employs Lawesson's reagent, a mild and effective thionating agent for the conversion of carbonyls to thiocarbonyls.

Materials:

-

6-Chlorobenzoxazolone (1.0 eq)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] (0.5 eq)

-

Anhydrous Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Buchner funnel and filter paper

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 6-chlorobenzoxazolone (1.0 eq).

-

Addition of Reagents: Add anhydrous toluene to the flask to create a suspension (approximately 10-15 mL of toluene per gram of 6-chlorobenzoxazolone). Begin stirring and then add Lawesson's reagent (0.5 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold toluene to remove any residual soluble impurities.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the final product as a yellow to beige crystalline solid.

Expected Yield: 70-85%

Safety Precautions:

-

Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

-

Toluene is flammable and toxic; avoid inhalation and contact with skin.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 2: Synthesis using Carbon Disulfide (Industrial Method Adaptation)

This method is adapted from an industrial process and involves a two-step reaction. It is best suited for larger scale synthesis and may require careful handling of reagents.

Materials:

-

6-Chlorobenzoxazolone (1.0 eq)

-

Sodium Hydroxide (NaOH) (2.1-2.3 eq)

-

Carbon Disulfide (CS₂) (1.02-1.05 eq)

-

Water

-

Hydrochloric Acid (HCl) (10-20% solution)

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Ring Opening: Dissolve 6-chlorobenzoxazolone (1.0 eq) in an aqueous solution of sodium hydroxide (2.1-2.3 eq). Heat the mixture to 80-85 °C and stir for 2-3 hours to facilitate the ring-opening of the benzoxazolone.

-

Thionation: Cool the reaction mixture. In a separate, well-ventilated setup, carefully add carbon disulfide (1.02-1.05 eq) to the solution. The reaction is typically performed at elevated temperatures and pressures in an industrial setting, but for a lab adaptation, the addition should be done cautiously at a controlled temperature.

-

Acidification: After the thionation is complete, cool the reaction mixture and slowly acidify with a 10-20% solution of hydrochloric acid until the pH reaches 6. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry to obtain the crude product. Further purification can be achieved by recrystallization.

Expected Yield: High (up to 98% as reported in industrial processes).[1][2]

Safety Precautions:

-

Carbon disulfide is highly flammable, volatile, and toxic. All manipulations must be performed in an efficient fume hood.

-

Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and appropriate PPE.

-

The reaction may produce hydrogen sulfide, a toxic gas. Ensure adequate ventilation.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

-

Melting Point: The melting point of the purified product should be in the range of 229-232 °C.

-

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons.

-

13C NMR: The carbon NMR spectrum should display the characteristic signal for the thiocarbonyl (C=S) carbon, in addition to the signals for the aromatic carbons.

-

IR Spectroscopy: The IR spectrum should show a characteristic C=S stretching vibration and the absence of the C=O stretching band from the starting material.

-

Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the product (185.63 g/mol ).

Summary of Reaction Parameters

| Parameter | Protocol 1 (Lawesson's Reagent) | Protocol 2 (Carbon Disulfide) |

| Thionating Agent | Lawesson's Reagent | Carbon Disulfide |

| Stoichiometry | 0.5 eq | 1.02-1.05 eq |

| Solvent | Anhydrous Toluene | Water |

| Temperature | Reflux (~111 °C) | 80-85 °C (Step 1) |

| Reaction Time | 4-8 hours | 2-3 hours (Step 1) |

| Work-up | Filtration and Recrystallization | Acidification, Filtration, and Recrystallization |

This application note provides a comprehensive guide for the synthesis of this compound. Researchers should select the protocol that best fits their laboratory capabilities and scale requirements, always adhering to strict safety protocols.

References

Application Notes and Protocols for the Synthesis of 2-Mercapto-6-chlorobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-mercapto-6-chlorobenzoxazole, a key intermediate in the development of pharmaceuticals and other bioactive molecules. Two primary synthetic routes commencing from 2-amino-5-chlorophenol are presented, offering flexibility in reagent choice and reaction conditions. Method A utilizes potassium ethylxanthate, achieving a high yield, while Method B employs sodium trithiocarbonate. This guide includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in successful and reproducible synthesis.

Introduction

2-Mercapto-6-chlorobenzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a core component in various compounds exhibiting a wide range of biological activities. The synthesis of this intermediate is a critical step in the preparation of more complex molecules. The protocols outlined below are designed to provide researchers with reliable methods for obtaining high-purity 2-mercapto-6-chlorobenzoxazole.

Data Presentation

A summary of the quantitative data for the synthesis of 2-mercapto-6-chlorobenzoxazole via different methods is presented in Table 1. This allows for a direct comparison of the efficiency of each approach.

Table 1: Comparison of Synthetic Methods for 2-Mercapto-6-chlorobenzoxazole

| Method | Reagent | Starting Material | Reported Yield (%) | Melting Point (°C) | Reference |